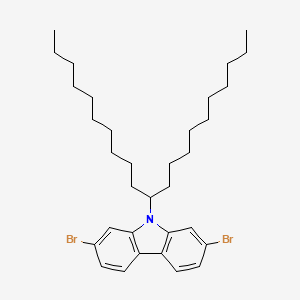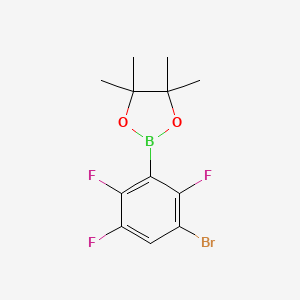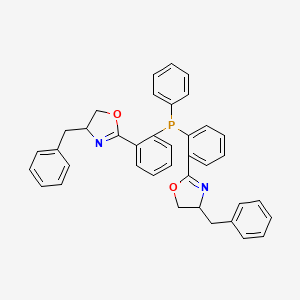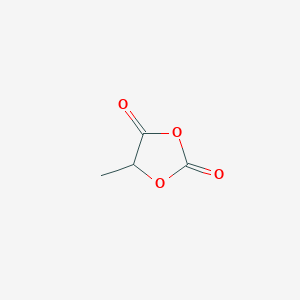![molecular formula C17H12BrNO3 B12500882 3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)
3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a bromophenyl group attached to a carbonyl group, which is further connected to a methoxyquinolinone structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 6-methoxyquinolin-4(1H)-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalyst: A base, such as triethylamine, is added to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 3-bromobenzoyl chloride is slowly added to a solution of 6-methoxyquinolin-4(1H)-one in dichloromethane, with continuous stirring. The reaction mixture is then allowed to react at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used in anhydrous solvents, such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and methoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one
- 3-[(3-fluorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one
- 3-[(3-methylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one
Uniqueness
3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H12BrNO3 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-(3-bromobenzoyl)-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H12BrNO3/c1-22-12-5-6-15-13(8-12)17(21)14(9-19-15)16(20)10-3-2-4-11(18)7-10/h2-9H,1H3,(H,19,21) |
InChI Key |
BBHRKIRLGZNWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)

![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![2-[({1-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B12500826.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide](/img/structure/B12500855.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12500859.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)

![2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12500896.png)
